5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester
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Overview
Description
5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester typically involves the reaction of 5-amino-1-methyl-1H-pyrrole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of 5-amino-1-methyl-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar structural features.
5-Amino-1H-pyrazolo[4,3-b]pyridine: A related compound with a pyrazolo-pyridine structure.
Uniqueness
5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-amino-1-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5(3-6(9)8)7(10)11-2/h3-4H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETLZNXJXQQOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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